molecular formula C21H15FN2O2S B459310 6-(4-FLUOROPHENYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE

6-(4-FLUOROPHENYL)-2-(4-METHOXYBENZOYL)THIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B459310
M. Wt: 378.4g/mol
InChI Key: JVHWJZBFYCIMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a fluorophenyl and a methoxyphenyl group, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, which can be achieved through the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides . The reaction conditions often involve heating with formic acid or other cyclization agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Properties

Molecular Formula

C21H15FN2O2S

Molecular Weight

378.4g/mol

IUPAC Name

[3-amino-6-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C21H15FN2O2S/c1-26-15-8-4-13(5-9-15)19(25)20-18(23)16-10-11-17(24-21(16)27-20)12-2-6-14(22)7-3-12/h2-11H,23H2,1H3

InChI Key

JVHWJZBFYCIMAN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=C(C=C4)F)N

Origin of Product

United States

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